molecular formula C5H4N4O2S B100068 2-Thiouric acid CAS No. 15986-31-9

2-Thiouric acid

Cat. No. B100068
CAS RN: 15986-31-9
M. Wt: 184.18 g/mol
InChI Key: JDAXHCJXSLHZAG-UHFFFAOYSA-N
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Description

2-Thiouric acid, also known as 2-sulfanyl-9H-purine-6,8-diol, belongs to the class of organic compounds known as thioxanthines . These are organic polycyclic compounds containing a thioxanthine moiety, which is an aromatic bicyclic structure derived from xanthine by replacing a carbonyl group with a thiocarbonyl group .


Synthesis Analysis

There are two potential pathways for the formation of thiouric acid from thioguanine (TG) :

  • Guanine deaminase (GD; EC 3.5.4.3) converts TG to thioxanthine, which is then converted to thiouric acid by xanthine oxidase .
  • Aldehyde oxidase converts TG to 8-hydroxy-TG, which is then converted to thiouric acid by xanthine oxidase .

Molecular Structure Analysis

The molecular formula of 2-Thiouric acid is C5H4N4O2S . The average molecular weight is 184.17 g/mol .


Chemical Reactions Analysis

The chemical properties of 2-Thiouric acid include its reactions with oxygen to form various compounds . For instance, guanine deaminase converts thioguanine to thioxanthine, which is then converted to thiouric acid by xanthine oxidase . Aldehyde oxidase also converts thioguanine to 8-hydroxy-thioguanine, which is then converted to thiouric acid by xanthine oxidase .

Scientific Research Applications

1. Methodology in Oxidative State Measurement

  • Application : The 2-thiobarbituric acid (TBA) test is a well-established method for measuring lipid oxidation, which is crucial in assessing the oxidative state of biological and food materials. Despite widespread use, uncertainties exist over its exact chemistry and applicability.
  • References : Hoyland & Taylor (1991) conducted a comprehensive review of the TBA test, exploring its merits, particularly in food analysis (Hoyland & Taylor, 1991).

2. Antioxidant Properties in Disease Treatment

  • Application : Thioctic acid, related to 2-thiouric acid, is used therapeutically in diseases characterized by increased free radical peroxidation of membrane phospholipids. Its antioxidant properties are critical for its therapeutic potential.
  • References : Kagan et al. (1992) examined the antioxidant effects of thioctic and dihydrolipoic acids, finding significant interactions with peroxyl radicals, vitamin E, and ascorbyl radicals (Kagan et al., 1992).

3. Metal-Chelating Antioxidant Activity

  • Application : Thioctic (alpha-lipoic) acid, a derivative of 2-thiouric acid, acts as an antioxidant through metal-chelation, particularly by inhibiting Cu(2+)-catalyzed ascorbic acid oxidation and liposomal peroxidation.
  • References : Ou, Tritschler, and Wolff (1995) demonstrated the metal-chelating antioxidant activity of thioctic acid, suggesting its therapeutic implications (Ou, Tritschler, & Wolff, 1995).

4. Electrochemical Analysis in Medical Research

  • Application : 6-Thiouric acid, a metabolite of the chemotherapy drug Azathioprine, can be monitored using electrochemical surface-enhanced Raman spectroscopy (EC-SERS) for assessing drug efficacy in patients.
  • References : Greene et al. (2017) highlighted the potential of EC-SERS for rapid detection of 6-thiouric acid in synthetic urine, demonstrating its relevance in medical research (Greene et al., 2017).

5. Voltammetric Analysis of Sulphur-Containing Drugs

  • Application : Voltammetric methods in a flow-through cell have been used for determining 2-thiobarbituric acid and thioamide drugs, important in drug analysis and quality control.
  • References : Ivaska et al. (1980) investigated the use of voltammetric methods for analyzing these compounds, highlighting their applicability in pharmaceutical research (Ivaska et al., 1980).

properties

IUPAC Name

2-sulfanylidene-7,9-dihydro-3H-purine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAXHCJXSLHZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166751
Record name 2-Thiouric acid
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Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiouric acid

CAS RN

15986-31-9
Record name 2,3,7,9-Tetrahydro-2-thioxo-1H-purine-6,8-dione
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Record name 2-Thiouric acid
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Record name NSC22716
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Record name 2-Thiouric acid
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Record name 2-mercaptopurine-6,8-diol
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Record name 2-THIOURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
T Li Loo, ME Michael, AJ Garceau… - Journal of the American …, 1959 - ACS Publications
… 2-Thiouric acid, a known compound, was prepared by the fusion of 4,5-diamino-2-thiouracil7… Analogous to the above synthesis of 2-thiouric acid, 200mg. each‘of 4,5-d iaminouracil …
Number of citations: 33 pubs.acs.org
F Bergmann, H Ungar-Waron… - Biochemical …, 1963 - ncbi.nlm.nih.gov
… An even more intricate problem is posed by 2thiouric acid. It appears possible that its low affinity for the enzyme arises from the position of the sulphur atom. This question may be …
Number of citations: 11 www.ncbi.nlm.nih.gov
AJ Darlington, C Scazzocchio - Journal of Bacteriology, 1967 - Am Soc Microbiol
… to 2-thiouric acid. 2Thioxanthine must be taken up by the same uptake system as 2-thiouric acid, … However, 2-thioxanthine must undergo conversion to 2-thiouric acid in order to exert its …
Number of citations: 110 journals.asm.org
F Bergmann, M Kalina - Analytical Biochemistry, 1965 - Elsevier
… (a) As mentioned before, 2-thiouric acid is not attacked by urate oxidase and, in the … Therefore, uric acid can be determined in the presence of 2-thiouric acid by the enzymic …
Number of citations: 7 www.sciencedirect.com
F Bergmann, H Ungar-Waron… - Biochemical …, 1964 - ncbi.nlm.nih.gov
… This is a convenient one-step reaction, as the end product,namely 3-methyl-2-thiouric acid, is not further degraded by the bacterialcells. Similarly, the oxidation of uric acid (10 mg./l.) …
Number of citations: 11 www.ncbi.nlm.nih.gov
H Tamta, S Kalra, R Thilagavathi, AK Chakraborti… - Biochemistry …, 2007 - Springer
… However, when 2 TX is used as the substrate, it is hydroxylated to 2 thiouric acid. The enzymatic hydroxylation of 2 MP is consider ably faster than that of 6 MP, while 6 TX and 2 TX …
Number of citations: 7 link.springer.com
F Bergmann, A Kalmus - The Journal of Organic Chemistry, 1961 - ACS Publications
… For the synthesis of II, it has been found preferable to desulfúrate 2-thiouric acid instead of 2-… On theother hand, direct cyclization of the above mercaptopyrimidine gives 2-thiouric acid in …
Number of citations: 0 pubs.acs.org
L Gorfinkiel, G Diallinas, C Scazzocchio - Journal of Biological Chemistry, 1993 - Elsevier
… The transcription of uapA is inducible by 2-thiouric acid, and it is highly repressible by ammonium. It is almost absolutely dependent on the presence of functional uaY and areA …
Number of citations: 113 www.sciencedirect.com
D Philippides, C Scazzocchio - Molecular and General Genetics MGG, 1981 - Springer
… A soluble protein that might bind to 2-thiouric acid is urate oxidase. However we have determined that the Ki for 2-thiouric acid of urate oxidase is 25 mM which does exclude binding …
Number of citations: 10 link.springer.com
C Scazzocchio, N Sdrin, G Ong - Genetics, 1982 - academic.oup.com
… deaminase, xanthine dehydrogenase (purine hydroxylase I) and urate oxidase and by the absence of the uric acid-xanthine permease scored in vivo by resistance to 2-thiouric acid. …
Number of citations: 84 academic.oup.com

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